molecular formula C21H26N2O3 B3844486 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B3844486
M. Wt: 354.4 g/mol
InChI Key: RWTCYLNUIXRKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone, also known as MDPK, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been used for recreational purposes. However, the focus of

Mechanism of Action

1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also stimulates the release of these neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to other psychoactive substances such as amphetamines and cocaine.
Biochemical and Physiological Effects:
The use of 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have various biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone has been shown to induce hyperactivity, euphoria, and hallucinations.

Advantages and Limitations for Lab Experiments

1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone has been used in various lab experiments due to its psychoactive properties. One of the advantages of using 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone is that it can be used as a tool to study the impact of neurotransmitters on the brain. However, one of the limitations of using 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone is that it is a controlled substance, which makes it difficult to obtain and use in research studies.

Future Directions

There are several future directions for research on 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone. One of the areas of interest is to investigate the potential therapeutic applications of 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone. It has been suggested that 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone could be used to treat depression, anxiety, and other psychiatric disorders. Another area of research is to investigate the long-term effects of 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone use on the brain and body. This could help to better understand the risks associated with the use of 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone and other psychoactive substances.

Scientific Research Applications

1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the main areas of research has been to understand the impact of 1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone on the central nervous system.

properties

IUPAC Name

1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16(24)18-5-7-19(8-6-18)23-12-10-22(11-13-23)15-17-4-9-20(25-2)21(14-17)26-3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTCYLNUIXRKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5345467

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.